

# CXF-009: A Technical Overview of In Vitro Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of **CXF-009**, a novel, potent, and highly selective dual-warhead covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The data and methodologies presented are collated from peer-reviewed scientific literature to support further research and development efforts in oncology, particularly for hepatocellular carcinoma (HCC).

#### **Core Mechanism of Action**

CXF-009 represents a new class of kinase inhibitors that employ a dual-warhead covalent mechanism.[1][2][3][4] It is designed to target two distinct cysteine residues, Cys477 located in the P-loop and Cys552 within the hinge region of the ATP-binding pocket of FGFR4.[1][2] This unique binding modality, confirmed by mass spectrometry and co-crystal structure analysis (PDB ID: 7V29), results in a highly potent and selective inhibition of FGFR4.[1] The formation of two covalent bonds provides sustained target engagement and may offer an advantage in overcoming potential drug resistance mutations.[1][4][5][6]

# **Quantitative In Vitro Activity**

The inhibitory activity of **CXF-009** has been quantified through both enzymatic and cell-based assays, demonstrating its potency and selectivity for FGFR4.

### **Enzymatic Kinase Inhibition**



**CXF-009** shows robust potency against wild-type FGFR4, with significantly less activity against other members of the FGFR family.[1][7] Its activity against single cysteine mutants of FGFR4 has also been characterized.

Target Kinase	IC50 (nM)	Assay Type
FGFR4 (Wild-Type)	48	In Vitro Kinase Assay
FGFR1 (Wild-Type)	2579	In Vitro Kinase Assay
FGFR2 (Wild-Type)	2408	In Vitro Kinase Assay
FGFR3 (Wild-Type)	977	In Vitro Kinase Assay
FGFR4 (Wild-Type)	74.51	HTRF Assay
FGFR4 (C477A Mutant)	193	In Vitro Kinase Assay
FGFR4 (C552A Mutant)	602	In Vitro Kinase Assay
FGFR4 (C477A, C552A)	1528	In Vitro Kinase Assay

Table 1: Summary of CXF-009

enzymatic inhibitory activity

against FGFR family kinases.

Data sourced from multiple

studies.[1][7]

#### **Cellular Proliferation Inhibition**

In cellular models, **CXF-009** effectively inhibits the proliferation of cells dependent on FGFR4 signaling, including engineered Ba/F3 cell lines and human HCC cell lines that overexpress the FGFR4 ligand, FGF19.[1]



Cell Line	Target Dependency	IC50 (nM)
Ba/F3-FGFR4	FGFR4	38
Ba/F3-FGFR1	FGFR1	1562
Ba/F3-FGFR2	FGFR2	1971
Ba/F3-FGFR3	FGFR3	777
Ba/F3 (Parental)	None	>5000
Нер3В	FGF19/FGFR4	895
Huh7	FGF19/FGFR4	727

Table 2: Summary of CXF-009 anti-proliferative activity in various cell lines.[1][7]

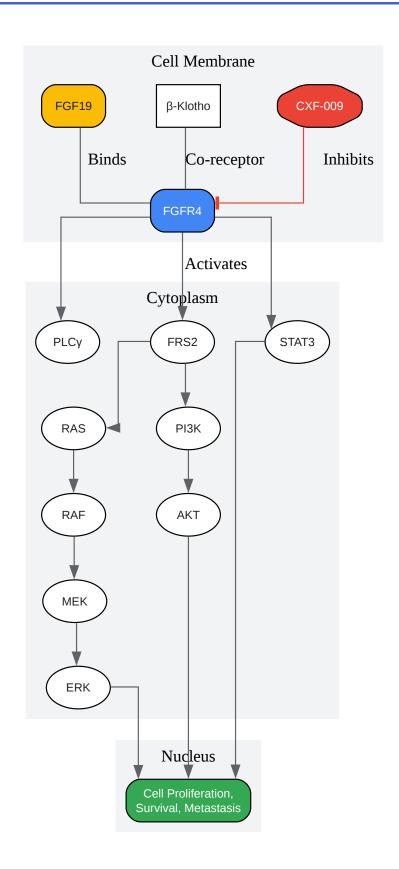
#### **Kinome Selectivity**

When profiled against a panel of 185 kinases, **CXF-009** demonstrated remarkable selectivity. At a concentration of 1000 nM, it caused significant inhibition (94%) of only FGFR4, with minimal activity (<50%) against the other 184 kinases, confirming its high specificity.[1]

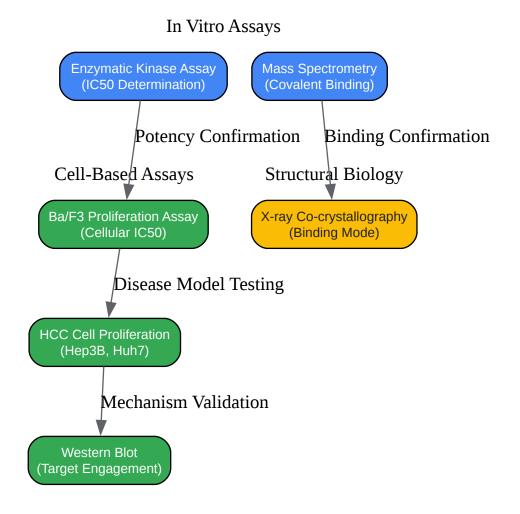
## **Signaling Pathway Modulation**

**CXF-009** exerts its biological effect by inhibiting the FGF19/FGFR4 signaling pathway, which is a critical driver in certain cancers, especially HCC.[1][4][8] Upon binding of the FGF19 ligand, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. **CXF-009**'s inhibition of FGFR4 kinase activity blocks this phosphorylation and subsequent activation of key oncogenic pathways.









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